molecular formula C13H13NO3 B8472081 Methyl 4-cyano-3-(cyclobutyloxy)benzoate

Methyl 4-cyano-3-(cyclobutyloxy)benzoate

Cat. No. B8472081
M. Wt: 231.25 g/mol
InChI Key: RIGQRARSGZETII-UHFFFAOYSA-N
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Patent
US08012956B2

Procedure details

To a solution of methyl 4-cyano-3-hydroxybenzoate (0.067 g, 0.38 mmol) in 2 ml of DMF was added cesium carbonate (0.2 g, 0.62 mmol), bromocyclobutane (0.051 g, 0.38 mmol), and the reaction mixture was heated at 60° C. and stirred at this temperature for 3 hrs. The reaction mixture was cooled to RT, poured into ice water, and extracted several times with ethyl acetate (3×20 ml). The organic solution was dried over Na2SO4, filtered, rotary evaporated to dryness then dried in vacuo to provide methyl 4-cyano-3-(cyclobutyloxy)benzoate (0.055 g, 63%). 1H NMR (400 MHz, CD3OD): 7.74 (d, 1H), 7.67 (d, 1H), 7.54 (s, 1H), 3.93 (s, 3H), 2.57-2.52 (m, 2H), 2.26-2.21 (m, 2H), 1.94-1.90 (m, 1H), 1.94-1.78 (m, 2H). MS (EI) for C13H13NO3: 232 (MH+).
Quantity
0.067 g
Type
reactant
Reaction Step One
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
0.051 g
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:12]=[CH:11][C:6]([C:7]([O:9][CH3:10])=[O:8])=[CH:5][C:4]=1[OH:13])#[N:2].C(=O)([O-])[O-].[Cs+].[Cs+].Br[CH:21]1[CH2:24][CH2:23][CH2:22]1>CN(C=O)C>[C:1]([C:3]1[CH:12]=[CH:11][C:6]([C:7]([O:9][CH3:10])=[O:8])=[CH:5][C:4]=1[O:13][CH:21]1[CH2:24][CH2:23][CH2:22]1)#[N:2] |f:1.2.3|

Inputs

Step One
Name
Quantity
0.067 g
Type
reactant
Smiles
C(#N)C1=C(C=C(C(=O)OC)C=C1)O
Name
Quantity
0.2 g
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Name
Quantity
0.051 g
Type
reactant
Smiles
BrC1CCC1
Name
Quantity
2 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
stirred at this temperature for 3 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to RT
EXTRACTION
Type
EXTRACTION
Details
extracted several times with ethyl acetate (3×20 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic solution was dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
rotary evaporated to dryness
CUSTOM
Type
CUSTOM
Details
then dried in vacuo

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(#N)C1=C(C=C(C(=O)OC)C=C1)OC1CCC1
Measurements
Type Value Analysis
AMOUNT: MASS 0.055 g
YIELD: PERCENTYIELD 63%
YIELD: CALCULATEDPERCENTYIELD 62.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.